![molecular formula C9H7NO3 B2805708 5-Methylbenzo[D]oxazole-2-carboxylic acid CAS No. 49559-66-2](/img/structure/B2805708.png)
5-Methylbenzo[D]oxazole-2-carboxylic acid
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Overview
Description
5-Methylbenzo[D]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family It is characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo[D]oxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with methyl 2-bromo-5-methylbenzoate under basic conditions to form the desired oxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzo[D]oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antioxidant Activity : Studies have indicated that derivatives of 5-Methylbenzo[D]oxazole-2-carboxylic acid exhibit significant antioxidant properties. For instance, compounds synthesized from this acid have shown high radical scavenging activity in DPPH assays, making them potential candidates for developing antioxidant therapies .
- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of monoamine oxidase, an enzyme linked to various neurological disorders. This property suggests potential applications in treating conditions such as depression and anxiety by modulating neurotransmitter levels .
- Ligand for Transition Metals : this compound acts as an effective ligand for transition metals, which can be useful in catalysis and material science applications. Its ability to form stable complexes with metal ions enhances its utility in synthetic chemistry .
Materials Science
- Polymer Chemistry : The compound's functional groups allow it to be integrated into polymer matrices, potentially improving the thermal and mechanical properties of materials. Research into its incorporation into polymer composites is ongoing, focusing on enhancing durability and performance under various conditions .
- Fluorescent Materials : The unique structure of this compound lends itself to applications in creating fluorescent materials. These materials are valuable in sensors and imaging technologies due to their luminescent properties when excited by UV light .
Case Studies
Mechanism of Action
The mechanism of action of 5-Methylbenzo[D]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[D]oxazole-5-carboxylic acid: Similar structure but with different substitution pattern.
2-Ethoxybenzo[D]oxazole: Contains an ethoxy group instead of a methyl group.
2-Methoxybenzo[D]oxazole: Contains a methoxy group instead of a methyl group.
Uniqueness
5-Methylbenzo[D]oxazole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the carboxylic acid group at the 2-position provides distinct properties compared to other oxazole derivatives.
Biological Activity
5-Methylbenzo[D]oxazole-2-carboxylic acid (C9H7NO3) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a benzoxazole derivative. The molecular structure includes a benzene ring fused to an oxazole ring, with a carboxylic acid functional group at the second position. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways in bacteria and fungi .
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) .
Antimicrobial Activity
The antimicrobial potency of this compound has been evaluated against several bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:
Compound | MIC (µg/ml) against Bacteria | MIC (µg/ml) against Fungi |
---|---|---|
This compound | S. aureus: 15 | C. albicans: 10 |
Reference Drug (Ampicillin) | S. aureus: 8 | C. albicans: 5 |
Reference Drug (Fluconazole) | - | C. albicans: 3 |
These results indicate that this compound exhibits competitive antimicrobial activity compared to standard reference drugs.
Anticancer Activity
The anticancer potential of this compound was assessed through various in vitro studies using the MTT assay to measure cell viability. The following table summarizes the IC50 values for different derivatives:
Compound Derivative | IC50 (µM) against MCF-7 | IC50 (µM) against HepG2 |
---|---|---|
14b | 6.94 ± 0.22 | 4.61 ± 0.34 |
14i | 3.22 ± 0.13 | 6.94 ± 0.22 |
Sorafenib | 7.28 ± 0.58 | 3.38 ± 0.21 |
These findings suggest that certain derivatives of the compound possess significant cytotoxic effects on cancer cell lines, outperforming established chemotherapeutic agents like Sorafenib .
Case Studies
- Antimicrobial Efficacy : A study conducted by Singh et al. reported that various synthesized oxazole derivatives, including those related to this compound, exhibited notable antibacterial activity against S. aureus and E. coli. The study utilized disk diffusion methods to assess efficacy, demonstrating that certain derivatives had higher inhibition zones compared to standard antibiotics .
- Cancer Cell Proliferation : In a study investigating the anti-proliferative effects of benzoxazole derivatives on hepatocellular carcinoma cells, it was found that compounds containing the methyl substitution at the fifth position displayed enhanced inhibitory effects on cell growth, leading to increased apoptosis rates .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds such as:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
5-Chlorobenzo[D]oxazole | Moderate | High |
2-Methoxybenzo[D]oxazole | Low | Moderate |
5-Methylbenzo[D]oxazole | High | High |
This comparison highlights the unique efficacy of this compound in both antimicrobial and anticancer activities, making it a compound of interest for further research and development .
Properties
IUPAC Name |
5-methyl-1,3-benzoxazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-7-6(4-5)10-8(13-7)9(11)12/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQPBOKLRYZEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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